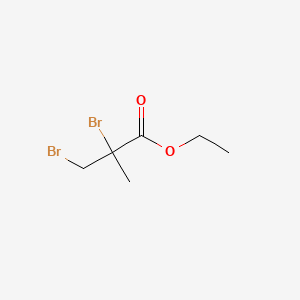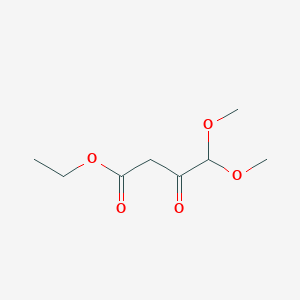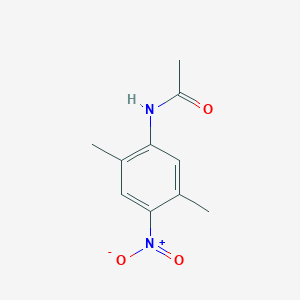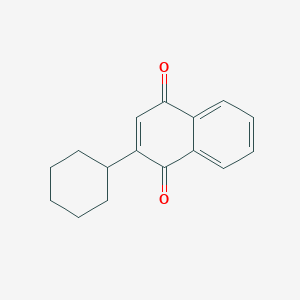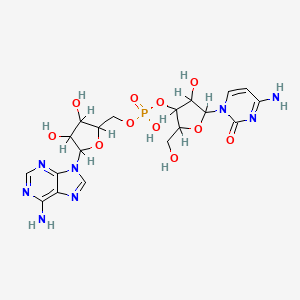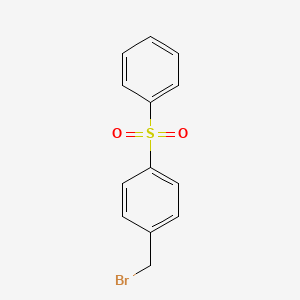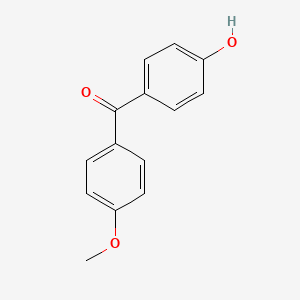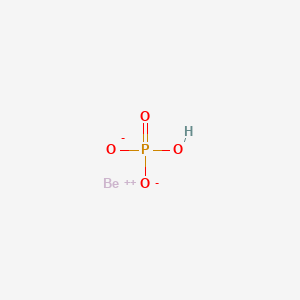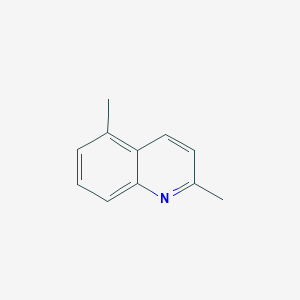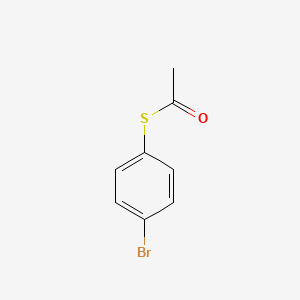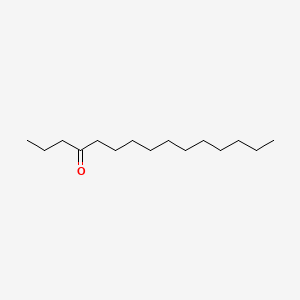
4-Pentadecanone
Overview
Description
4-Pentadecanone, also known as pentadecan-4-one, is an organic compound with the molecular formula C15H30O. It is a ketone with a 15-carbon chain and a carbonyl group located at the fourth carbon. This compound is part of the broader class of aliphatic ketones and is known for its applications in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Pentadecanone can be synthesized through several methods. One common approach involves the reaction of pentadecanoyl chloride with phenol in the presence of aluminum chloride. This reaction typically occurs in ethylene dichloride at 85°C for 16 hours, yielding a 44% product . Another method involves the Fries rearrangement of phenyl pentadecanoate with aluminum chloride at 150°C for one hour, resulting in a 20% yield .
Industrial Production Methods: Industrial production of this compound often involves the oxidation of long-chain hydrocarbons or fatty acids. The process may include catalytic oxidation using metal catalysts such as palladium or platinum to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions: 4-Pentadecanone undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form carboxylic acids.
Reduction: Reduction of this compound can yield the corresponding alcohol.
Substitution: It can participate in nucleophilic substitution reactions, particularly at the carbonyl carbon.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.
Substitution: Reagents such as Grignard reagents (RMgX) can be used for nucleophilic addition to the carbonyl group.
Major Products Formed:
Oxidation: Pentadecanoic acid.
Reduction: 4-Pentadecanol.
Substitution: Various substituted ketones depending on the nucleophile used.
Scientific Research Applications
4-Pentadecanone has diverse applications in scientific research:
Chemistry: It is used as an intermediate in organic synthesis and in the study of reaction mechanisms.
Biology: Research has explored its role in biological systems, including its potential as a biomarker for certain metabolic processes.
Medicine: Investigations into its pharmacological properties suggest potential therapeutic applications.
Mechanism of Action
The mechanism of action of 4-pentadecanone involves its interaction with various molecular targets. As a ketone, it can form hydrogen bonds with biological molecules, influencing their structure and function. Its effects are mediated through pathways involving enzyme inhibition or activation, depending on the specific biological context.
Comparison with Similar Compounds
Pentadecanoic acid: An odd-chain saturated fatty acid with similar carbon chain length but differing in functional group.
Cyclopentadecanone: A cyclic ketone with a similar molecular formula but different structural properties.
Hexadecanone: A ketone with a longer carbon chain, differing in physical and chemical properties.
Uniqueness: 4-Pentadecanone is unique due to its specific carbonyl position, which influences its reactivity and interaction with other molecules. Its linear structure and functional group placement make it distinct from cyclic and longer-chain ketones, providing unique applications in synthesis and research.
Properties
IUPAC Name |
pentadecan-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H30O/c1-3-5-6-7-8-9-10-11-12-14-15(16)13-4-2/h3-14H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCJWNUNXTZOXCF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCC(=O)CCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H30O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70303479 | |
| Record name | 4-Pentadecanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70303479 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.40 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
925-51-9 | |
| Record name | 4-Pentadecanone | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=158506 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-Pentadecanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70303479 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


